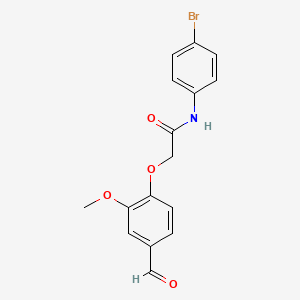![molecular formula C18H18FN3O3 B2400817 2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide CAS No. 2411255-39-3](/img/structure/B2400817.png)
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Types of Reactions:
The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation might involve reagents like potassium permanganate.
Reduction could use hydride donors like sodium borohydride.
Substitution reactions often use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation forms quinolinone derivatives.
Reduction yields reduced quinoline products.
Substitution can introduce various functional groups to the pyridine or quinoline rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used in the development of new synthetic methodologies.
Biology:
Potential bioactive properties make it a candidate for drug development research.
Medicine:
Investigated for its role in modulating specific biological pathways.
Industry:
Employed in material science for creating novel functional materials.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors.
Inhibition or activation of these targets can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar fluoro-substituted pyridines, it offers unique reactivity due to the presence of the quinoline moiety.
Similar compounds include:
2-Fluoropyridine derivatives.
Methoxyacetyl-substituted quinolines.
Combining these elements provides distinctive properties not seen in individual or simpler analogs.
2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide is indeed a fascinating molecule with numerous potential applications in various fields. Its complexity and unique structure make it a worthy subject of scientific study.
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-11-17(23)22-8-2-3-12-4-5-14(10-15(12)22)21-18(24)13-6-7-20-16(19)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUCTFFAAVXXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)
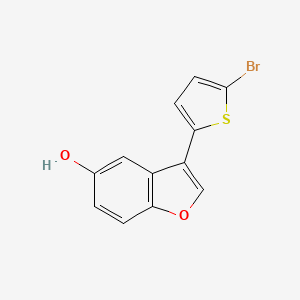
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)
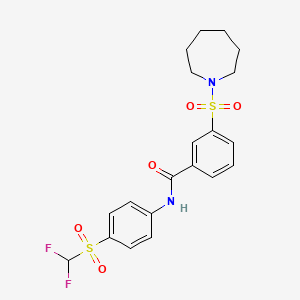
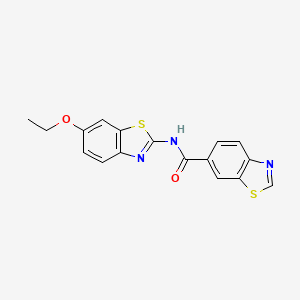
![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)
![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)
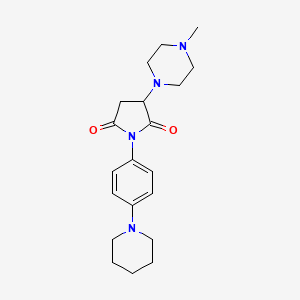
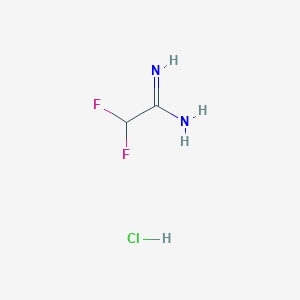
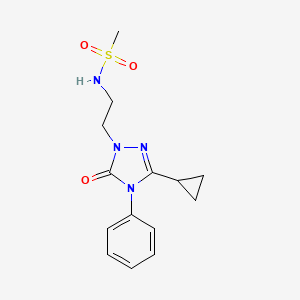
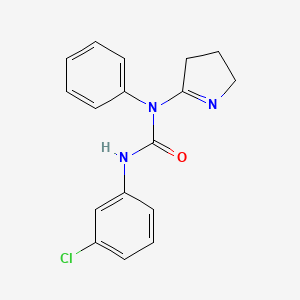
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2400755.png)
